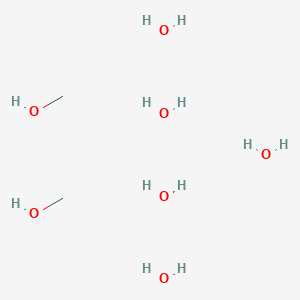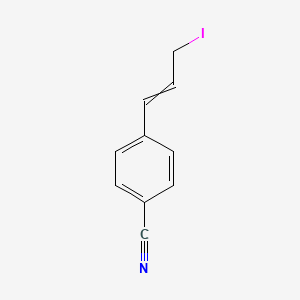
4-(3-Iodoprop-1-en-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Iodoprop-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C10H8IN It is characterized by the presence of an iodine atom attached to a prop-1-en-1-yl group, which is further connected to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-iodoprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(3-Iodoprop-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-1-en-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: The primary product is the corresponding amine.
科学的研究の応用
4-(3-Iodoprop-1-en-1-yl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-(3-Iodoprop-1-en-1-yl)benzonitrile is largely dependent on its chemical reactivity. The iodine atom and nitrile group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. Additionally, the nitrile group can undergo reduction or hydrolysis to form amines or carboxylic acids, respectively. These reactions are facilitated by specific enzymes or catalysts that target the functional groups of the compound.
類似化合物との比較
Similar Compounds
4-(3-Bromoprop-1-en-1-yl)benzonitrile: Similar in structure but with a bromine atom instead of iodine.
4-(3-Chloroprop-1-en-1-yl)benzonitrile: Similar in structure but with a chlorine atom instead of iodine.
4-(3-Fluoroprop-1-en-1-yl)benzonitrile: Similar in structure but with a fluorine atom instead of iodine.
Uniqueness
4-(3-Iodoprop-1-en-1-yl)benzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives. This unique reactivity makes the compound valuable in synthetic chemistry and various research applications.
特性
CAS番号 |
918959-11-2 |
|---|---|
分子式 |
C10H8IN |
分子量 |
269.08 g/mol |
IUPAC名 |
4-(3-iodoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H8IN/c11-7-1-2-9-3-5-10(8-12)6-4-9/h1-6H,7H2 |
InChIキー |
KXTROGZCAWNOGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CCI)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



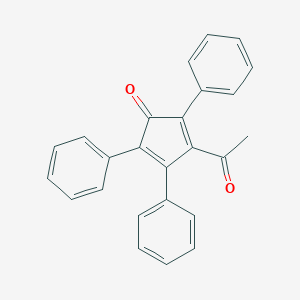
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
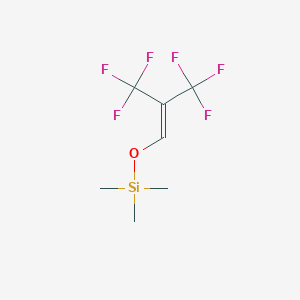
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
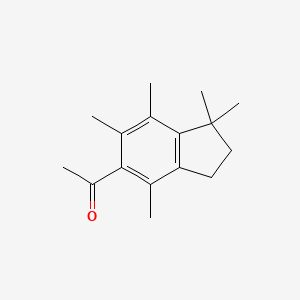
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
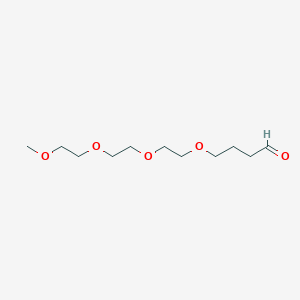
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)
